

(2,3-Dihydro-1H-inden-2-YL)methanol CAS number 5445-45-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,3-Dihydro-1H-inden-2-YL)methanol

Cat. No.: B1583547

[Get Quote](#)

An In-depth Technical Guide to **(2,3-Dihydro-1H-inden-2-YL)methanol** (CAS: 5445-45-4): A Core Scaffold for Modern Therapeutics

Abstract

(2,3-Dihydro-1H-inden-2-YL)methanol, CAS Number 5445-45-4, is a pivotal chemical intermediate that has garnered significant attention in medicinal chemistry and pharmaceutical research. Its rigid, bicyclic indane framework serves as a versatile and sterically defined scaffold for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of its chemical properties, a robust and validated synthesis protocol, comprehensive analytical methodologies for quality control, and a detailed overview of its applications in drug discovery. Specifically, this document highlights its role as a foundational building block for potent tubulin polymerization inhibitors and as a key pharmacophore in the development of agents targeting neurodegenerative diseases. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their research and development programs.

Introduction: The Strategic Importance of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) nucleus is a privileged scaffold in modern drug discovery. Its unique conformational rigidity and three-dimensional structure provide an ideal platform for

orienting functional groups in precise vectors to optimize interactions with biological targets.[\[1\]](#) Unlike more flexible aliphatic or acyclic linkers, the indane core reduces the entropic penalty upon binding to a protein, often leading to enhanced potency and selectivity. Derivatives of the indane core are associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[\[1\]](#)[\[2\]](#)

(2,3-Dihydro-1H-inden-2-YL)methanol is a particularly valuable derivative. The primary alcohol moiety serves as a versatile chemical handle for subsequent synthetic transformations, allowing for the facile introduction of diverse functionalities through esterification, etherification, oxidation, or conversion to leaving groups for nucleophilic substitution. This strategic positioning of a reactive group on the robust indane backbone makes it a critical starting material for constructing complex molecular architectures aimed at challenging therapeutic targets.[\[3\]](#)[\[4\]](#)

Physicochemical Profile of (2,3-Dihydro-1H-inden-2-YL)methanol

A comprehensive understanding of a compound's physicochemical properties is fundamental for its effective use in synthesis, ensuring safe handling, and predicting its behavior in various solvent systems. The key properties of **(2,3-Dihydro-1H-inden-2-YL)methanol** are summarized below.

Property	Value	Source(s)
CAS Number	5445-45-4	[3] [5]
Molecular Formula	C ₁₀ H ₁₂ O	[3] [5]
Molecular Weight	148.20 g/mol	[3] [6] [7]
Boiling Point	264 °C	[8]
Density	1.08 g/cm ³	[4]
Flash Point	122.4 °C	[4]
InChI Key	ULVJTHHSGWAIOA-UHFFFAOYSA-N	[6]
Canonical SMILES	C1C(CC2=CC=CC=C21)CO	[8]

Synthesis and Purification Protocol

The synthesis of **(2,3-Dihydro-1H-inden-2-YL)methanol** is most reliably achieved through the reduction of a commercially available and stable precursor, 2,3-Dihydro-1H-indene-2-carboxylic acid. The choice of reducing agent is critical; while milder agents like sodium borohydride are generally ineffective for reducing carboxylic acids, a powerful hydride donor such as lithium aluminum hydride (LiAlH₄) provides a clean and high-yielding conversion to the corresponding primary alcohol.[\[1\]](#)[\[2\]](#)

Synthesis Pathway: Reduction of 2,3-Dihydro-1H-indene-2-carboxylic acid

The reaction proceeds via a two-step mechanism. First, the LiAlH₄ reduces the carboxylic acid to an intermediate aldehyde. Because aldehydes are more reactive towards LiAlH₄ than the starting carboxylic acid, this intermediate is immediately reduced further to the lithium alkoxide salt. A subsequent aqueous acidic workup is required to neutralize the excess hydride reagent and protonate the alkoxide to yield the final primary alcohol product.[\[3\]](#)

[Click to download full resolution via product page](#)

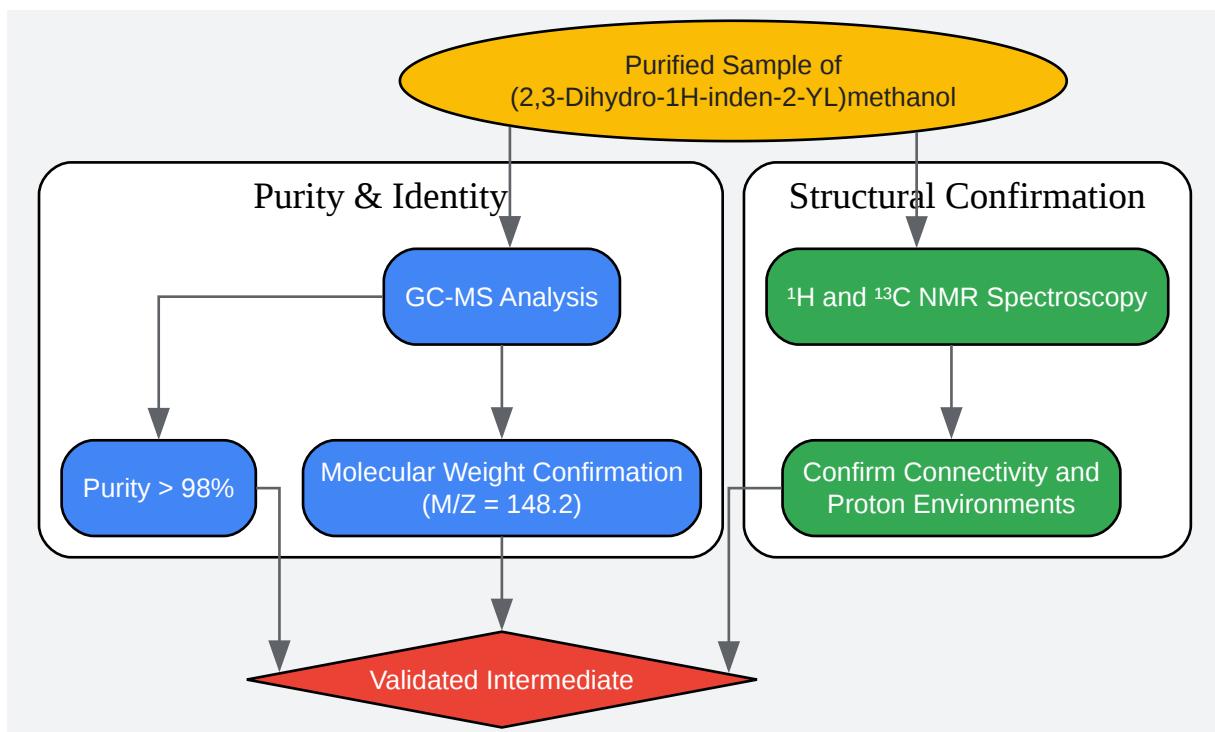
Caption: Workflow for the synthesis and purification of **(2,3-Dihydro-1H-inden-2-YL)methanol**.

Detailed Experimental Protocol: Synthesis

Causality: Anhydrous conditions are absolutely critical for this reaction. LiAlH_4 reacts violently with water, which would not only quench the reagent, reducing the yield, but also pose a significant safety hazard. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic, can be rigorously dried, and effectively solvates the aluminum species.

- **Preparation:** Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- **Reagent Suspension:** Add anhydrous THF (100 mL) to the flask. Carefully and portion-wise, add lithium aluminum hydride (LiAlH_4) (1.5 eq.) to the THF with stirring. Note: LiAlH_4 is a fine powder and can be pyrophoric; handle with extreme care.
- **Substrate Addition:** Dissolve 2,3-Dihydro-1H-indene-2-carboxylic acid (1.0 eq., e.g., 5.0 g) in anhydrous THF (25 mL).^[9] Using a dropping funnel, add the carboxylic acid solution dropwise to the stirred LiAlH_4 suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction and effervescence.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching (Workup):** Cool the reaction flask back to 0 °C. The workup must be performed with extreme caution to safely quench the excess LiAlH_4 . Sequentially and dropwise, add:
 - Water (X mL)
 - 15% aqueous NaOH solution (X mL)

- Water (3X mL) (Where X = grams of LiAlH₄ used). This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.
- Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
- Extraction & Drying: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.


Detailed Experimental Protocol: Purification by Flash Column Chromatography

Causality: The crude product will likely contain minor impurities. Flash column chromatography is an effective method for separating the target alcohol from non-polar byproducts and polar baseline impurities based on differential polarity.^{[10][11]} Silica gel, a polar stationary phase, will retain the polar alcohol more strongly than non-polar impurities.

- Column Packing: Prepare a glass column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent (e.g., hexane).^{[12][13]}
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the resulting powder onto the top of the packed column.
- Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.
- Fraction Collection: Collect fractions and monitor them by TLC. The desired product, being a moderately polar alcohol, will elute as the solvent polarity increases.
- Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield **(2,3-Dihydro-1H-inden-2-YL)methanol** as a purified solid or oil.

Analytical Validation and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of quality control.

[Click to download full resolution via product page](#)

Caption: A comprehensive analytical workflow for the validation of synthesized material.

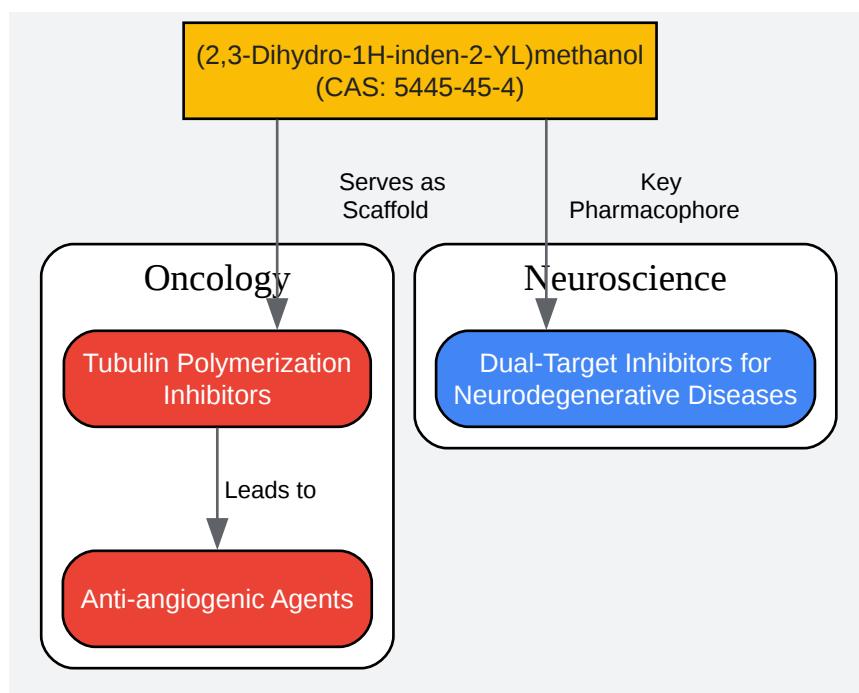
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an ideal technique for assessing the purity of volatile and semi-volatile organic compounds.[14] The gas chromatograph separates components of the sample in time, and the mass spectrometer provides the mass-to-charge ratio of the eluting compound, confirming its molecular weight.[15][16]

- Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

- GC Column Selection: Use a low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane) suitable for separating aromatic alcohols.[14]
- Injection: Inject 1 μ L of the sample solution into the GC inlet, which is heated to ensure rapid volatilization (e.g., 250 °C).
- GC Oven Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase temperature at 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 400.
- Data Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram. The mass spectrum of the main peak should show a molecular ion peak (M^+) corresponding to the molecular weight of the product (148.2 g/mol).

Structural Confirmation by NMR Spectroscopy


Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure.

- ^1H NMR: The proton NMR spectrum will confirm the presence and connectivity of all non-exchangeable protons. Expected signals would include:
 - A multiplet in the aromatic region (δ ~7.1-7.3 ppm) corresponding to the four protons on the benzene ring.
 - Signals for the aliphatic protons of the five-membered ring and the methylene group of the alcohol, likely appearing as complex multiplets in the upfield region (δ ~2.5-3.5 ppm).
 - A signal for the hydroxyl proton (-OH), which is typically a broad singlet and its chemical shift is concentration-dependent. This peak can be confirmed by a D_2O exchange experiment, where the peak disappears.[17]

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Core Applications in Drug Discovery

The utility of **(2,3-Dihydro-1H-inden-2-YL)methanol** is most evident in its application as a core building block for sophisticated therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Key application areas for **(2,3-Dihydro-1H-inden-2-YL)methanol** in drug discovery.

As a Scaffold for Tubulin Polymerization Inhibitors

One of the most promising applications of this compound is in the development of novel anticancer agents.^[4] Research has demonstrated that derivatives synthesized from this core scaffold can function as potent inhibitors of tubulin polymerization by binding to the colchicine site.^[3] By disrupting microtubule dynamics, these compounds effectively halt the cell cycle and induce apoptosis in rapidly dividing cancer cells. Furthermore, this mechanism of action also confers anti-angiogenic properties, disrupting the formation of new blood vessels that tumors require for growth and metastasis.^[3]

Role in Neuroscience Research

The rigid 2,3-dihydro-1H-indene structure is a recognized and valuable pharmacophore in neuroscience.^[3] Its ability to present substituents in a well-defined spatial orientation makes it an excellent starting point for designing ligands that can interact with complex targets in the central nervous system. It has been incorporated into molecules investigated as dual-target inhibitors for multifactorial conditions such as Alzheimer's disease, where hitting multiple pathological pathways simultaneously may offer a superior therapeutic outcome.^[4]

Safety, Handling, and Storage

(2,3-Dihydro-1H-inden-2-YL)methanol is intended for research use only.^{[3][8]} As with all chemical intermediates, it should be handled by trained personnel in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Safety Data Sheet (SDS): A comprehensive SDS containing detailed safety, handling, and disposal information is available from suppliers and should be consulted before use.^[5]

Conclusion

(2,3-Dihydro-1H-inden-2-YL)methanol is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust and conformationally restricted scaffold, combined with a synthetically versatile primary alcohol, provides an ideal platform for the development of next-generation therapeutics. The validated protocols for its synthesis, purification, and analysis presented in this guide offer a reliable framework for its utilization. As research in oncology and neuroscience continues to demand novel molecular architectures with improved potency and selectivity, the importance of foundational building blocks like **(2,3-Dihydro-1H-inden-2-YL)methanol** will only continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Khan Academy [khanacademy.org]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. (2,3-Dihydro-1H-inden-2-yl)methanol|CAS 5445-45-4 [benchchem.com]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. Page loading... [guidechem.com]
- 7. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2,3-Dihydro-1H-inden-2-yl)methanol | 5445-45-4 | FAA44545 [biosynth.com]
- 9. 25177-85-9|2,3-Dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. columbia.edu [columbia.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Column chromatography - Wikipedia [en.wikipedia.org]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. youtube.com [youtube.com]
- 17. CH₃OH methanol low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [(2,3-Dihydro-1H-inden-2-YL)methanol CAS number 5445-45-4]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1583547#2-3-dihydro-1h-inden-2-yl-methanol-cas-number-5445-45-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com